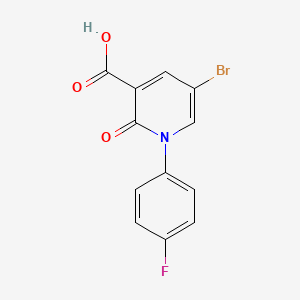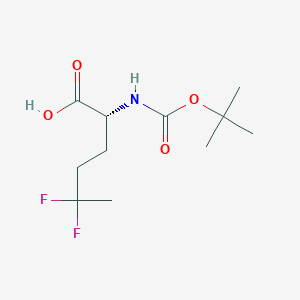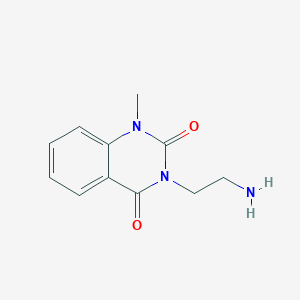
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is a quinazoline derivative with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an aminoethyl group at the third position and a methyl group at the first position of the quinazoline ring contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dioxoquinazoline, which can be obtained through the cyclization of anthranilic acid derivatives with formamide.
Aminoethylation: The introduction of the aminoethyl group is achieved by reacting 2,4-dioxoquinazoline with ethylenediamine under controlled conditions. This step requires careful temperature and pH control to ensure the desired product is obtained.
Methylation: The final step involves the methylation of the quinazoline ring at the first position. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Quinazoline-2,4-dione derivatives with various functional groups.
Reduction: Reduced quinazoline derivatives with altered electronic properties.
Substitution: Substituted quinazoline derivatives with diverse chemical functionalities.
科学研究应用
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Studies focus on its effects on cellular pathways and its potential as a drug candidate for treating diseases such as cancer and neurological disorders.
Biochemistry: Research explores its role in enzyme inhibition and receptor modulation.
Industrial Applications: The compound is used as an intermediate in the synthesis of other quinazoline-based compounds with industrial relevance.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways, ultimately affecting cellular processes.
相似化合物的比较
Similar Compounds
Tryptamine: An indole derivative with a similar aminoethyl group, known for its role as a neurotransmitter and its biological activities.
Serotonin: A neurotransmitter with a similar structure, involved in regulating mood, appetite, and sleep.
Melatonin: A hormone with a similar indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-(2-Aminoethyl)-1-methylquinazoline-2,4-dione is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to indole derivatives like tryptamine, serotonin, and melatonin. The presence of the quinazoline ring allows for different modes of interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-13-9-5-3-2-4-8(9)10(15)14(7-6-12)11(13)16/h2-5H,6-7,12H2,1H3 |
InChI 键 |
BYCHQUAWUGLUTB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


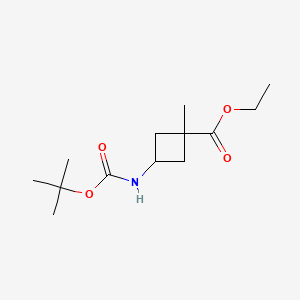
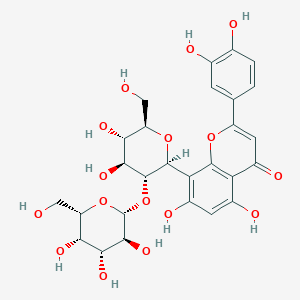
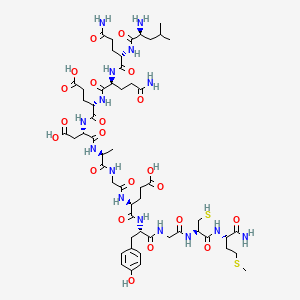
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
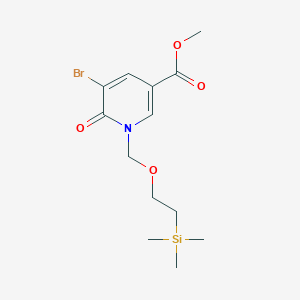
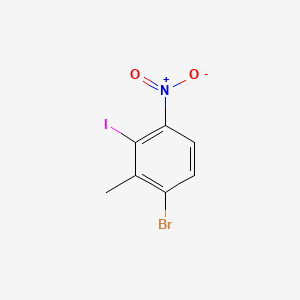
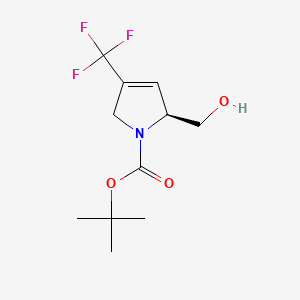
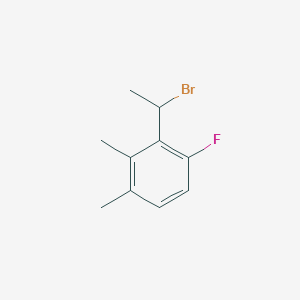
![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
